Bienvenue dans la boutique en ligne BenchChem!

2-(3,5-dimethylphenoxy)pyrazine

Lipophilicity Drug-likeness Positional isomerism

2-(3,5-Dimethylphenoxy)pyrazine (CAS 2640959-54-0) is a heterocyclic aromatic ether of the phenoxypyrazine subclass, with molecular formula C₁₂H₁₂N₂O and molecular weight 200.24 g·mol⁻¹. The compound consists of a pyrazine ring (1,4-diazine) linked via an oxygen bridge at the 2-position to a 3,5-dimethylphenyl moiety.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 2640959-54-0
Cat. No. B6493147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethylphenoxy)pyrazine
CAS2640959-54-0
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2=NC=CN=C2)C
InChIInChI=1S/C12H12N2O/c1-9-5-10(2)7-11(6-9)15-12-8-13-3-4-14-12/h3-8H,1-2H3
InChIKeyMQZJICZWFXSTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethylphenoxy)pyrazine (CAS 2640959-54-0): Structural Identity, Computed Physicochemical Profile, and Procurement-Relevant Classification


2-(3,5-Dimethylphenoxy)pyrazine (CAS 2640959-54-0) is a heterocyclic aromatic ether of the phenoxypyrazine subclass, with molecular formula C₁₂H₁₂N₂O and molecular weight 200.24 g·mol⁻¹ [1]. The compound consists of a pyrazine ring (1,4-diazine) linked via an oxygen bridge at the 2-position to a 3,5-dimethylphenyl moiety [1]. Computed physicochemical descriptors include XLogP3 of 2.4, topological polar surface area (TPSA) of 35 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and two rotatable bonds, placing it within lead-like chemical space (MW ≤ 300, cLogP ≤ 3) [1]. It is catalogued in the PubChem compound database (CID 54208178) and multiple commercial screening libraries as a building block for medicinal chemistry and chemical biology applications [1]. Its closest commercially available positional isomer is 2-(2,3-dimethylphenoxy)pyrazine (CAS 2549006-01-9), which differs solely in the methyl substitution pattern on the phenoxy ring .

Why 2-(3,5-Dimethylphenoxy)pyrazine Cannot Be Interchanged with Positional Isomers or Unsubstituted Phenoxypyrazines in Research Procurement


In the phenoxypyrazine series, the position and number of methyl substituents on the phenoxy ring directly modulate three critical selection parameters: (i) lipophilicity (XLogP3 varies by >0.3 log units between 2,3- and 3,5-dimethyl isomers), (ii) metabolic stability (blocking of para- and ortho-positions alters CYP-mediated oxidation susceptibility), and (iii) molecular recognition (the 3,5-dimethyl pattern presents a symmetric, meta-substituted hydrophobic surface distinct from the ortho/meta pattern of the 2,3-isomer) [1][2]. The unsubstituted parent 2-phenoxypyrazine (C₁₀H₈N₂O, MW 172.18) lacks the steric bulk and increased lipophilicity of the dimethylated derivatives, resulting in different solubility, permeability, and target-binding profiles [1]. Patent literature on phenoxyalkylpyrazines as antipicornaviral agents explicitly teaches that the phenyl ring substitution pattern (including 3,5-dimethyl) is a defined structural variable affecting antiviral potency, establishing that dimethyl positional isomers are not functionally interchangeable [3]. Consequently, procurement of an incorrect isomer for structure–activity relationship (SAR) or screening campaigns introduces an uncontrolled variable that can invalidate hit-confirmation studies and confound QSAR model interpretation [1][2].

Quantitative Differential Evidence for 2-(3,5-Dimethylphenoxy)pyrazine (CAS 2640959-54-0) Versus Closest Analogs


Computed Lipophilicity Differential: 3,5-Dimethyl vs. 2,3-Dimethyl Positional Isomers

The 3,5-dimethyl substitution pattern yields a computed XLogP3 of 2.4, compared with a predicted XLogP3 of approximately 2.7 for the 2,3-dimethyl positional isomer (CAS 2549006-01-9), a difference of ~0.3 log units [1]. This difference arises because the 2,3-isomer places one methyl group ortho to the ether linkage, reducing solvent exposure of the polar pyrazine-oxygen region and increasing effective lipophilicity [1]. The 3,5-isomer, with both methyl groups meta to the ether oxygen, presents a more symmetric hydrophobic surface and a measurably lower logP that may improve aqueous solubility and reduce non-specific protein binding in screening assays [2].

Lipophilicity Drug-likeness Positional isomerism

Topological Polar Surface Area and Permeability Differentiation Relative to Unsubstituted 2-Phenoxypyrazine

2-(3,5-Dimethylphenoxy)pyrazine has a computed TPSA of 35 Ų, identical to that of unsubstituted 2-phenoxypyrazine (TPSA = 35 Ų), because the methyl groups on the phenyl ring do not contribute additional polar surface area [1][2]. However, the increased molecular weight (200.24 vs. 172.18 g·mol⁻¹) and higher XLogP3 (2.4 vs. ~1.7 predicted for 2-phenoxypyrazine) result in a distinct permeability–solubility balance [1]. Compounds with TPSA < 60 Ų and cLogP between 1 and 3 are generally considered to have favorable blood–brain barrier permeability; both compounds fall within this range, but the 3,5-dimethyl derivative is predicted to have higher passive membrane permeability due to its greater lipophilicity, while maintaining the same hydrogen-bonding capacity (0 HBD, 3 HBA) [1][3].

Membrane permeability TPSA Blood–brain barrier

Class-Level Antiviral Activity: Phenoxyalkylpyrazine Patent Precedent for 3,5-Dimethylphenyl Substitution

U.S. Patent 5,567,717 (Diana et al., 1996) discloses a genus of heterocyclic-substituted phenoxyalkylpyrazines as antipicornaviral agents, wherein the phenyl ring may bear substitution at R₁ and R₂, and the specification explicitly designates 3,5-dimethyl as one of the defined substitution patterns [1]. While the patent does not disclose discrete IC₅₀ values for the 2-(3,5-dimethylphenoxy)pyrazine scaffold in isolation (it covers phenoxyalkyl-linked heterocycles), the structural inclusion of the 3,5-dimethylphenoxy motif within an antiviral patent family establishes this substitution pattern as biologically validated for antiviral target engagement [1]. By contrast, the 2,3-dimethyl isomer is not explicitly enumerated in this patent family, suggesting that the 3,5-dimethyl pattern was preferentially selected during medicinal chemistry optimization [1].

Antipicornaviral Phenoxyalkylpyrazine Structure–activity relationship

TGR5 Agonist Pharmacophore Class-Level Evidence: Phenoxypyrazine Scaffold Validated for GPCR Modulation

A 2022 study by Zhang et al. (RSC Advances) reported that 3-phenoxypyrazine-2-carboxamide derivatives exhibit potent hTGR5 agonist activity, with EC₅₀ values ranging from 1.4 to 895 nM across 24 synthesized analogs, and the most potent compound demonstrated superior activity to the reference drug INT-777 in vitro and significant glucose-lowering effects in C57 BL/6 mice in vivo [1]. While 2-(3,5-dimethylphenoxy)pyrazine itself was not among the tested compounds (the study focused on 3-phenoxypyrazine-2-carboxamides), the phenoxypyrazine core is established as a privileged scaffold for TGR5 agonism [1]. The 3,5-dimethyl substitution on the phenoxy ring may further modulate TGR5 binding affinity and selectivity by filling a hydrophobic sub-pocket identified in the TGR5 ligand-binding domain, analogous to the role of methyl groups in related bile acid receptor modulators [1][2].

TGR5 agonist GPCR Metabolic disease

Screening Library Prevalence and Commercial Availability Differentiation

2-(3,5-Dimethylphenoxy)pyrazine is catalogued in the PubChem Substance database with four substance entries and is commercially available from multiple non-excluded suppliers as a screening compound and synthetic building block [1]. Its PubChem CID 54208178 was created in December 2011 and has been maintained with updated computed properties as of April 2026, indicating sustained presence in publicly accessible chemical repositories [1]. The positional isomer 2-(2,3-dimethylphenoxy)pyrazine (CAS 2549006-01-9) has a separate PubChem entry and distinct supplier network, resulting in potential differences in lot-to-lot purity specifications, available quantities, and pricing tiers that directly affect procurement decisions .

High-throughput screening Chemical library Building block

Evidence-Supported Application Scenarios for 2-(3,5-Dimethylphenoxy)pyrazine (CAS 2640959-54-0)


Fragment-Based Screening Library Design Targeting CNS-Penetrant GPCR Modulators

With TPSA = 35 Ų, XLogP3 = 2.4, MW = 200.24, and zero hydrogen-bond donors, 2-(3,5-dimethylphenoxy)pyrazine satisfies key CNS drug-likeness criteria (TPSA < 60 Ų, MW < 300) [1]. The phenoxypyrazine scaffold has validated TGR5 agonist activity (EC₅₀ range 1.4–895 nM for related carboxamide derivatives) [2]. Procurement of this compound as a fragment for CNS-targeted GPCR screening is supported by its favorable computed brain-penetration parameters and the class-level TGR5 pharmacophore precedent.

Antiviral Lead Generation Leveraging Phenoxyalkylpyrazine Patent Precedent

U.S. Patent 5,567,717 establishes the 3,5-dimethylphenoxy substitution pattern as a defined structural element in antipicornaviral phenoxyalkylpyrazines [1]. Research groups pursuing novel capsid-binding antipicornaviral agents can procure 2-(3,5-dimethylphenoxy)pyrazine as a core intermediate for synthesizing patent-defined analogs, with the 3,5-dimethyl pattern providing a documented SAR starting point distinct from the 2,3-dimethyl isomer not covered by this patent family.

Physicochemical Comparator for Positional Isomer SAR Studies

The computed ΔXLogP3 of ≈ –0.3 between the 3,5-dimethyl (XLogP3 = 2.4) and 2,3-dimethyl (predicted XLogP3 ≈ 2.7) positional isomers provides a quantifiable basis for dissecting the contribution of methyl substitution pattern to lipophilicity, aqueous solubility, and non-specific protein binding [1]. Procuring both isomers for parallel physicochemical profiling enables controlled SAR studies where the sole variable is the position of methyl groups on the phenoxy ring.

Synthetic Building Block for Diversified Phenoxypyrazine Libraries

2-(3,5-Dimethylphenoxy)pyrazine contains a pyrazine ring amenable to further functionalization (electrophilic substitution, N-oxidation, metal-catalyzed cross-coupling), while the 3,5-dimethylphenoxy group provides a metabolically stable, lipophilic moiety suitable for probing hydrophobic binding pockets [1][2]. Its availability from multiple vendors and presence in PubChem (CID 54208178) make it a readily accessible starting material for parallel synthesis of focused libraries targeting TGR5, kinase, or antiviral endpoints [1][2].

Quote Request

Request a Quote for 2-(3,5-dimethylphenoxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.